- Preparation of heteroaryl saccharins and related compounds useful as Gpr120 modulators for the treatment of diseases, World Intellectual Property Organization, , ,

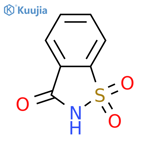

Cas no 936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide)

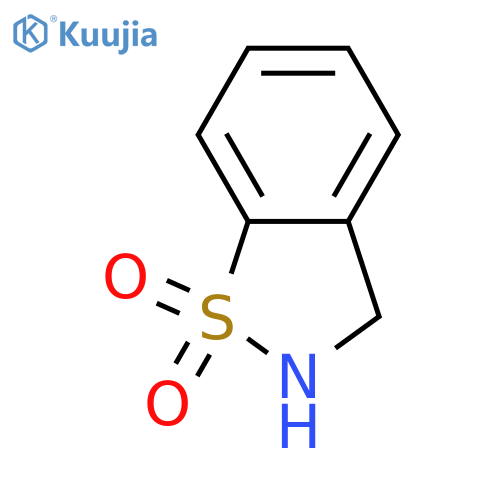

936-16-3 structure

Nome do Produto:2,3-dihydro-1,2-benzothiazole 1,1-dioxide

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Propriedades químicas e físicas

Nomes e Identificadores

-

- 1,2-Benzisothiazole,2,3-dihydro-, 1,1-dioxide

- 2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE

- 2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide

- 2,3-dihydro-1,2-benzothiazole 1,1-dioxide

- 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

- 1,2-Benzoisothiazoline 1,1-dioxide

- 1,2-Bitdo

- 2,3-DIAMIDOXIMONAPHTHALENE

- 2,3-dihydro-1,2-benzisothiazole

- 2,3-dihydro-1,2-benzisothiazole-1,1-dioxide

- 2,3-dihydro-benz[d]isothiazole-1,1-dioxide

- 1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide

- ZLO53QJF59

- 1,2-benzisothiazoline 1,1-dioxide

- Benzylsultame

- NSC362815

- GVYVHZKTSVDMNT-UHFFFAOYSA-N

- AK162349

- ST24038548

- 2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide

- 2,3-di

- 1,2-Benzisothiazoline, 1,1-dioxide (7CI, 8CI)

- 2,3-Dihydro-1λ6,2-benzothiazole-1,1-dione

- 2,3-Dihydrobenz[d]isothiazole 1,1-dioxide

- 2,3-Dihydrobenzoisothiazole 1,1-dioxide

- Benz[d]isothiazoline 1,1-dioxide

- Benzylsultam

- NSC 362815

- AKOS006276699

- CHEMBL81566

- 2,3-DIHYDROBENZ(D)ISOTHIAZOLE 1,1-DIOXIDE

- MFCD03426201

- Q27295703

- BENZ(D)ISOTHIAZOLINE 1,1-DIOXIDE

- NSC-362815

- EN300-312734

- CS-W005895

- SCHEMBL61176

- XH1316

- Z1198162686

- F1905-7319

- DTXSID80239477

- 2,3-DIHYDRO-1??,2-BENZOTHIAZOLE-1,1-DIONE

- AB92834

- 2,3-Dihydrobenzo[d]isothiazole1,1-dioxide

- UNII-ZLO53QJF59

- 936-16-3

- DS-7771

- 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione

-

- MDL: MFCD03426201

- Inchi: 1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2

- Chave InChI: GVYVHZKTSVDMNT-UHFFFAOYSA-N

- SMILES: O=S1(C2C(=CC=CC=2)CN1)=O

Propriedades Computadas

- Massa Exacta: 169.02000

- Massa monoisotópica: 169.019749

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 0

- Complexidade: 242

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.5

- Superfície polar topológica: 54.6

Propriedades Experimentais

- Densidade: 1.396

- Ponto de ebulição: 325.8°C at 760 mmHg

- Ponto de Flash: 150.9°C

- Índice de Refracção: 1.606

- PSA: 54.55000

- LogP: 1.88810

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H332-H335

- Declaração de Advertência: P261-P280-P305+P351+P338

- Condição de armazenamento:Sealed in dry,Room Temperature

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Dados aduaneiros

- CÓDIGO SH:2934991000

- Dados aduaneiros:

China Customs Code:

2934991000Overview:

2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM112481-250mg |

1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |

936-16-3 | 96% | 250mg |

$101 | 2024-07-19 | |

| TRC | B204043-100mg |

2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide |

936-16-3 | 100mg |

$ 230.00 | 2022-06-01 | ||

| Enamine | EN300-312734-10.0g |

2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

936-16-3 | 95.0% | 10.0g |

$932.0 | 2025-03-19 | |

| abcr | AB514972-250mg |

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide; . |

936-16-3 | 250mg |

€135.50 | 2024-08-02 | ||

| Life Chemicals | F1905-7319-0.5g |

2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

936-16-3 | 95% | 0.5g |

$170.0 | 2023-11-21 | |

| Life Chemicals | F1905-7319-10g |

2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

936-16-3 | 95% | 10g |

$930.0 | 2023-11-21 | |

| Ambeed | A282871-1g |

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |

936-16-3 | 96% | 1g |

$117.0 | 2025-03-04 | |

| Enamine | EN300-312734-100mg |

2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

936-16-3 | 95.0% | 100mg |

$168.0 | 2022-02-28 | |

| Enamine | EN300-312734-500mg |

2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |

936-16-3 | 95.0% | 500mg |

$216.0 | 2022-02-28 | |

| Apollo Scientific | OR912878-250mg |

2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole |

936-16-3 | 96% | 250mg |

£72.00 | 2025-02-21 |

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 48 min, 0 °C

Referência

- Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(17), 4677-4685

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Catalysts: 2,2′-Bipyridine , Ferrous perchlorate Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C

1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C

Referência

- Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation, Organic Letters, 2019, 21(15), 5808-5812

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 48 h, rt

1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C

1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C

Referência

- Pyrazole derivatives as voltage-gated calcium ion channel inhibitors and their preparation and use for the treatment of diseases, United States, , ,

Synthetic Routes 7

Condições de reacção

Referência

- Catalytic oxidation of o-toluenesulfonamide in liquid phase. 4. o-Toluenesulfonamide oxidation, Latvijas Kimijas Zurnals, 1993, (3), 314-17

Synthetic Routes 8

Condições de reacção

1.1 Reagents: (Dimethyl sulfide)trihydroboron

1.2 Reagents: Hydrochloric acid , Water

1.2 Reagents: Hydrochloric acid , Water

Referência

- Reductions of thio and dithio acids and their derivatives with the borane-dimethyl sulfide complex; use of catecholborane for functional transformations of dithio acids, Journal of Chemical Research, 1990, (4), 106-7

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ; 48 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers, Synlett, 2012, 23(4), 595-600

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 0 °C → 15 °C; 16 h, 15 °C

Referência

- 1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation, United States, , ,

Synthetic Routes 11

Condições de reacção

Referência

- Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation, Journal of Medicinal Chemistry, 2014, 57(12), 5348-5355

Synthetic Routes 12

Condições de reacção

Referência

- Preparation of (+)-(1S,5R,6S)-exo-2-[2-[6-(phenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide pharmaceuticals, Germany, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 16 h, 0 °C → rt; rt → 0 °C

1.2 Solvents: Ethyl acetate

1.3 Reagents: Sulfuric acid Solvents: Water

1.2 Solvents: Ethyl acetate

1.3 Reagents: Sulfuric acid Solvents: Water

Referência

- Catalytic Asymmetric Exo-Selective [C+NC+CC] Reaction, Organic Letters, 2014, 16(6), 1550-1553

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2.5 h, 0 °C; 30 min, rt; 0 °C

1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C

1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C

Referência

- Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity, Journal of Medicinal Chemistry, 2016, 59(19), 8868-8878

Synthetic Routes 15

Condições de reacção

Referência

- Sulfonamidyls. 5. Electron spin resonance spectroscopic evidence for four- and five-membered-ring sulfonamidyls and sulfonyl nitroxides, Journal of Organic Chemistry, 1983, 48(4), 537-42

Synthetic Routes 16

Condições de reacção

Referência

- 1,1-Dioxo-2-halohydrocarbylthio-1,2-benzoisothiazolidines, United States, , ,

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Ethyl acetate

1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt

1.2 Reagents: Ethyl acetate

1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt

Referência

- Discovery, Scope and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan-Lam Conditions, Asian Journal of Organic Chemistry, 2020, 9(3), 364-367

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Lithium aluminum hydride

Referência

- Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners, Journal of Medicinal Chemistry, 1983, 26(2), 243-6

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Referência

- Preparation of carbazole-containing sulfonamides as cryptochrome modulators, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condições de reacção

1.1 Catalysts: Ferrous perchlorate , N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C

1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C

Referência

- Endosulfonamide compound and preparation method thereof, China, , ,

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Raw materials

- Saccharin

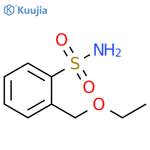

- Benzenesulfonamide, 2-(ethoxymethyl)-

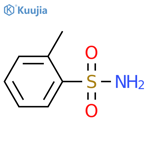

- O-Toluenesulfonamide

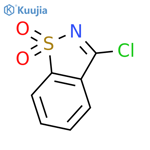

- 3-chloro-1λ?,2-benzothiazole-1,1-dione

- 1,2-benzisothiazole-3-thiol 1,1-dioxide

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preparation Products

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Literatura Relacionada

-

Qing Xiao,Jie Sheng,Zhiyuan Chen,Jie Wu Chem. Commun. 2013 49 8647

-

Zhi Li,Deyou Lan,Wei Zhou,Jiacheng Li,Hui Zhu,Chuanming Yu,Xinpeng Jiang Chem. Commun. 2023 59 6056

-

Qiuping Ding,Tong Liu,Qiang Zheng,Yadong Zhang,Ling Long,Yiyuan Peng RSC Adv. 2014 4 51309

-

Kaida Zhou,Hongguang Xia,Jie Wu Org. Chem. Front. 2017 4 1121

-

Marcus Korb,Heinrich Lang Chem. Soc. Rev. 2019 48 2829

936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide) Produtos relacionados

- 1077-56-1(N-ethyl-2-methylbenzene-1-sulfonamide)

- 26914-52-3(Ethyltoulenesulfonamide)

- 922637-94-3(2,5-dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide)

- 129262-08-4((+)-α-Benidipine Hydrochloride)

- 132906-53-7(8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one)

- 1251692-99-5(2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol)

- 108351-04-8(1-Propanamine, 3-nitro-)

- 2169707-31-5(3-(3-bromo-5-chlorophenyl)prop-2-enal)

- 37825-77-7(4-Methoxy-3'-methylbenzhydrol)

- 1807120-77-9(5-Bromo-4-chloro-2-cyanophenylacetic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide

Pureza:99%

Quantidade:5g

Preço ($):526.0